1-[(E)-But-2-enoyl]azetidine-2-carboxamide
Description
Properties
IUPAC Name |
1-[(E)-but-2-enoyl]azetidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-7(11)10-5-4-6(10)8(9)12/h2-3,6H,4-5H2,1H3,(H2,9,12)/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKSGWSGHSSQPM-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC1C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC1C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172619-35-9 | |
| Record name | 1-(but-2-enoyl)azetidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[(E)-But-2-enoyl]azetidine-2-carboxamide can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it presents some challenges due to the inherent reactivity of the intermediates.
Industrial production methods often involve the polymerization of azetidine monomers through anionic or cationic ring-opening polymerization . These methods allow for the production of polyamines with various structures, which can be further functionalized to obtain the desired compound.
Chemical Reactions Analysis
1-[(E)-But-2-enoyl]azetidine-2-carboxamide undergoes several types of chemical reactions due to its strained ring structure. Some of the common reactions include:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced azetidine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce azetidine amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(E)-But-2-enoyl]azetidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s ring strain and functional groups allow it to bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) by disrupting its dimerization and DNA-binding activity . This inhibition leads to the suppression of downstream signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
1-[(E)-But-2-enoyl]azetidine-2-carboxamide can be compared to other azetidine derivatives, such as azetidine-2-carboxylic acid and azetidine-3-carboxamide. While these compounds share the azetidine core, their functional groups and reactivity differ significantly . For instance, azetidine-2-carboxylic acid is known for its role as a non-proteinogenic amino acid, while azetidine-3-carboxamide has applications in medicinal chemistry as a potential drug candidate .
The uniqueness of 1-[(E)-But-2-enoyl]azetidine-2-carboxamide lies in its combination of the but-2-enoyl group with the azetidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-[(E)-But-2-enoyl]azetidine-2-carboxamide is a nitrogen-containing heterocyclic compound characterized by its unique azetidine ring structure and an enoyl side chain. Its molecular formula is , and it has garnered attention for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
Chemical Structure and Properties
The compound features:
- Azetidine Ring : A four-membered cyclic amine that introduces ring strain, affecting its reactivity.
- But-2-enoyl Group : This side chain enhances the compound's biological activity by participating in various chemical reactions.
Biological Activity
Research indicates that 1-[(E)-But-2-enoyl]azetidine-2-carboxamide exhibits significant biological activities, particularly as an inhibitor of bacterial enzymes. Notably, it has been identified as a potent inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI), which plays a crucial role in fatty acid biosynthesis in bacteria. This inhibition has implications for developing antibiotics, especially against resistant strains of bacteria .
The mechanism of action involves the compound's interaction with specific molecular targets:
- Inhibition of Enzymes : The ring strain and functional groups allow binding to enzymes like FabI, disrupting their function and preventing bacterial growth.
- Impact on STAT3 : It has also been shown to inhibit the signal transducer and activator of transcription 3 (STAT3), affecting its dimerization and DNA-binding activity.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Azetidine-2-carboxamide | Basic azetidine structure without enoyl group | |
| (E)-4-(dimethylamino)but-2-enamide | Contains an enoyl group; used in various medicinal applications | |
| 1-(4-chlorophenyl)azetidine | Phenyl-substituted azetidine; useful for studying aromatic interactions |
The unique combination of the azetidine core with the but-2-enoyl group enhances its potential as a selective inhibitor compared to simpler analogs.
Case Studies and Research Findings
- Antibacterial Activity : Studies have demonstrated that azetidine-based compounds, including 1-[(E)-But-2-enoyl]azetidine-2-carboxamide, show significant antibacterial activity against various strains, including those resistant to conventional antibiotics. The compound's ability to inhibit FabI makes it a promising candidate for further development into new antibiotic therapies .
- Toxicity Evaluation : In vivo studies on similar azetidine derivatives have indicated moderate toxicity levels, suggesting that while they may be effective, careful evaluation is necessary for safety in therapeutic applications .
- Anti-inflammatory Potential : Other derivatives of azetidine have been evaluated for their anti-inflammatory properties. For instance, azetidine-2-one derivatives exhibited significant anti-inflammatory effects in animal models, indicating potential therapeutic applications beyond antibacterial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
